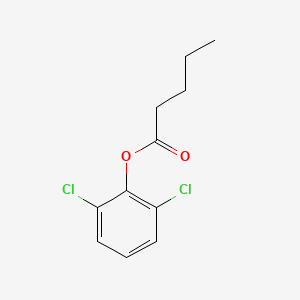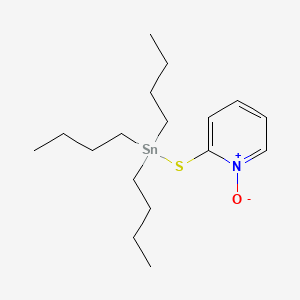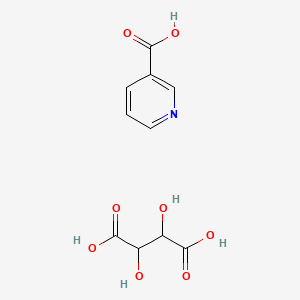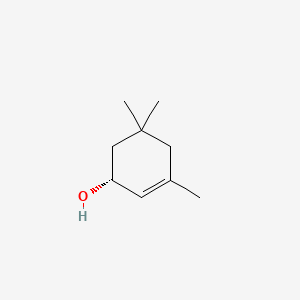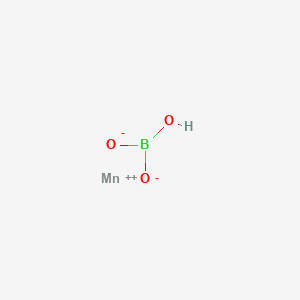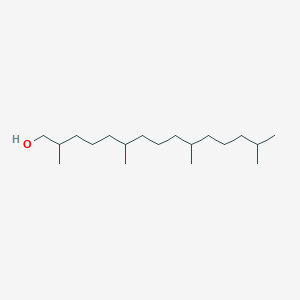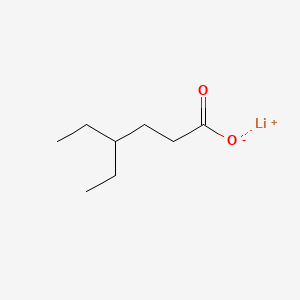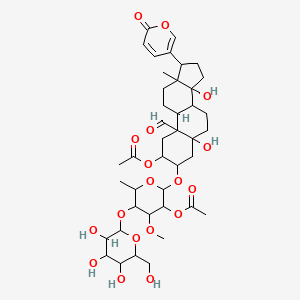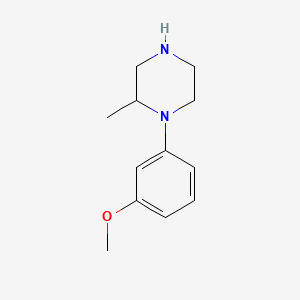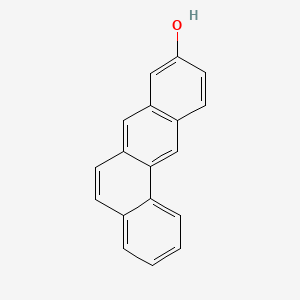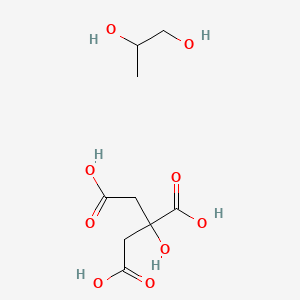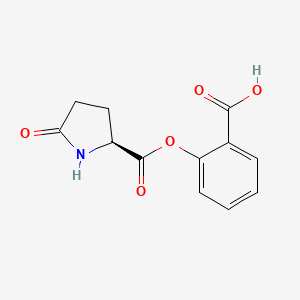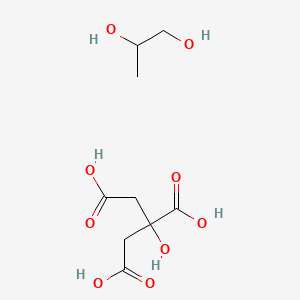
Citric acid, monoester with propylene glycol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Citric acid, monoester with propylene glycol is a compound formed by the esterification of citric acid and propylene glycol. This compound is known for its emulsifying properties and is commonly used in the food industry, particularly in baking and non-dairy whipped products . It has the molecular formula C9H16O9 and a molecular weight of 268.22 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Citric acid, monoester with propylene glycol can be synthesized through direct esterification or interesterification. In direct esterification, citric acid reacts with propylene glycol in the presence of an acid or alkaline catalyst . The reaction typically involves heating the mixture to facilitate the esterification process. The product from direct esterification is a mixture of monoester and diester .
Interesterification involves heating propylene glycol, fat, and an alkaline catalyst. This method also produces a mixture of monoester, diester, monoglyceride, and diglyceride . The monoester can be purified by molecular distillation, yielding a product of 90% purity .
Industrial Production Methods
Industrial production of this compound often employs batch or continuous processes. Batch processes are suitable for a wide product range and smaller batch sizes, while continuous processes are better for a narrow product range and larger scale production . Reactor design is critical for producing high-quality emulsifiers .
Analyse Chemischer Reaktionen
Types of Reactions
Citric acid, monoester with propylene glycol undergoes various chemical reactions, including:
Esterification: Formation of esters from acids and alcohols.
Hydrolysis: Breaking down of esters into acids and alcohols in the presence of water.
Oxidation: Reaction with oxidizing agents to form different products.
Common Reagents and Conditions
Esterification: Acid or alkaline catalysts, heating.
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Esterification: Monoester and diester.
Hydrolysis: Citric acid and propylene glycol.
Oxidation: Various oxidized products depending on the conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Citric acid, monoester with propylene glycol has a wide range of applications in scientific research:
Chemistry: Used as an emulsifier in various chemical formulations.
Biology: Studied for its potential use in biological systems due to its biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the food industry as an emulsifier in baking and non-dairy whipped products.
Wirkmechanismus
The mechanism of action of citric acid, monoester with propylene glycol involves its emulsifying properties. It forms a film around entrapped air bubbles to stabilize the food system or forms mechanically strong crystalline films at water/oil interfaces that prevent the coalescence of dispersed droplets . This property is crucial in maintaining the texture and stability of food products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycerol monoesters: Similar emulsifying properties but have higher hydrophile-lipophile balance (HLB) values due to more free hydroxyl groups.
Sorbitan esters: Used as emulsifiers but have different functional properties.
Sucrose esters: Another class of emulsifiers with unique properties.
Uniqueness
Citric acid, monoester with propylene glycol is unique due to its lower HLB value (approximately 3.5), making it an effective water-in-oil emulsifier . This property allows it to be particularly effective in stabilizing food systems and providing desirable textures in baked goods and non-dairy whipped products .
Eigenschaften
CAS-Nummer |
85252-24-0 |
|---|---|
Molekularformel |
C9H16O9 |
Molekulargewicht |
268.22 g/mol |
IUPAC-Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;propane-1,2-diol |
InChI |
InChI=1S/C6H8O7.C3H8O2/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-3(5)2-4/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3-5H,2H2,1H3 |
InChI-Schlüssel |
FGYZAECYNNGYAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-methylsulfanyl-2H-triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12645819.png)
